[1-(Aminomethyl)-4-(propan-2-yl)cyclohexyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Aminomethyl)-4-(propan-2-yl)cyclohexyl]methanol: is an organic compound that features a cyclohexane ring substituted with an aminomethyl group and a propan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Aminomethyl)-4-(propan-2-yl)cyclohexyl]methanol typically involves the following steps:
Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the aminomethyl group: This step often involves the use of amination reactions, where an amine group is introduced to the cyclohexane ring.
Addition of the propan-2-yl group: This can be done through alkylation reactions, where an alkyl group is added to the cyclohexane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to favor the desired reactions.
Purification: Techniques such as distillation, crystallization, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.
Substitution: The aminomethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Such as halogens or other nucleophiles for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biochemical studies: Used in studies to understand enzyme interactions and metabolic pathways.
Medicine
Drug development: Potential use in the development of pharmaceuticals due to its unique structural properties.
Industry
Material science: Used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which [1-(Aminomethyl)-4-(propan-2-yl)cyclohexyl]methanol exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Binding to active sites of enzymes, altering their activity.
Receptors: Interacting with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: Similar in structure but lacks the aminomethyl and propan-2-yl groups.
Cyclohexylamine: Contains an amine group but lacks the hydroxyl and propan-2-yl groups.
Isopropylcyclohexane: Contains the propan-2-yl group but lacks the aminomethyl and hydroxyl groups.
Uniqueness
Structural complexity: The presence of both aminomethyl and propan-2-yl groups on the cyclohexane ring makes [1-(Aminomethyl)-4-(propan-2-yl)cyclohexyl]methanol unique.
Properties
Molecular Formula |
C11H23NO |
---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
[1-(aminomethyl)-4-propan-2-ylcyclohexyl]methanol |
InChI |
InChI=1S/C11H23NO/c1-9(2)10-3-5-11(7-12,8-13)6-4-10/h9-10,13H,3-8,12H2,1-2H3 |
InChI Key |
XBJZVVZKAZHJGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)(CN)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.